molecular formula C11H13ClN2 B2866398 [4-(Pyrrol-1-YL)phenyl]methanamine hcl CAS No. 465514-27-6; 886457-43-8

[4-(Pyrrol-1-YL)phenyl]methanamine hcl

Cat. No.: B2866398
CAS No.: 465514-27-6; 886457-43-8
M. Wt: 208.69
InChI Key: FINGFRBGAKNYGM-UHFFFAOYSA-N
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Description

[4-(Pyrrol-1-yl)phenyl]methanamine HCl is a hydrochloride salt of a primary amine featuring a pyrrole-substituted phenyl group. The compound’s structure combines an electron-rich pyrrole ring (a five-membered aromatic heterocycle) with a benzylamine moiety, which is protonated as a hydrochloride salt to enhance solubility and stability. Key identifiers include:

  • Synonyms: [4-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride, MolPort-027-834-533, AKOS024397069 .
  • CAS Number: 886457-43-8 (purity: 98%) .
  • Molecular Formula: C₁₁H₁₃ClN₂.
  • Applications: Used in pharmaceutical research and organic synthesis as a building block for ligands or bioactive molecules .

The hydrochloride salt improves aqueous solubility compared to the free base .

Properties

IUPAC Name

(4-pyrrol-1-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;/h1-8H,9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINGFRBGAKNYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzylamine Derivatives

N-(4-(tert-Butyl)benzylidene)-1-(4-(tert-Butyl)phenyl)methanamine
  • Structure : Schiff base derivative with dual tert-butyl substituents.
  • Key Features :
    • tert-Butyl groups increase steric bulk and lipophilicity (logP ~4.5 estimated).
    • Lacks a hydrochloride salt, reducing solubility in polar solvents .
  • NMR Data : δH 8.29 (s, 1H, imine proton), 1.25 ppm (s, 18H, tert-butyl) .
  • Comparison : The absence of a protonated amine and the Schiff base formation limit its utility in aqueous environments compared to [4-(Pyrrol-1-yl)phenyl]methanamine HCl.
[4-(Ethanesulfonyl)phenyl]methanamine HCl
  • Structure : Features an electron-withdrawing ethylsulfonyl group.
  • Key Features :
    • Sulfonyl group enhances electrophilicity and hydrogen-bond acceptor capacity.
    • Higher molecular weight (246.7 g/mol) vs. target compound (209.7 g/mol) .
  • Comparison : The sulfonyl group may reduce membrane permeability compared to the electron-donating pyrrole in the target compound.

Heterocyclic Substituted Analogs

(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl
  • Structure : Pyrazole (two adjacent nitrogen atoms) replaces pyrrole.
  • Molecular weight: 209.7 g/mol (identical to target compound) .
  • Comparison : The pyrazole’s dual nitrogen atoms may enhance interactions with metal ions or acidic residues in proteins, unlike the pyrrole’s single nitrogen.
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine HCl
  • Structure : Pyrrolidine (saturated five-membered ring) attached via a methylene bridge.
  • Key Features :
    • Pyrrolidine introduces a secondary amine, altering basicity (pKa ~10.5 vs. ~8.5 for primary amines).
    • Molecular weight: 226.75 g/mol .

Fluorinated and Trifluoromethyl Derivatives

N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine
  • Structure : Fluorine atoms at para positions.
  • Key Features :
    • Fluorine’s electronegativity enhances metabolic stability and lipophilicity.
    • Lacks a hydrochloride salt, reducing solubility .
  • Comparison : Fluorine’s inductive effects may alter electronic distribution compared to the pyrrole’s resonance effects.
[4-(Trifluoromethyl)phenyl]methanamine Derivatives
  • Structure : Trifluoromethyl group introduces strong electron-withdrawing effects.
  • Key Features :
    • Increased acidity of the amine (pKa ~7.5) due to CF₃ group .
    • Example: (R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl (CAS: 1263094-36-5) .
  • Comparison : The trifluoromethyl group may improve blood-brain barrier penetration but reduce aqueous solubility relative to the pyrrole-substituted compound.

Research Implications

  • Drug Design : The pyrrole ring in [4-(Pyrrol-1-yl)phenyl]methanamine HCl offers a balance of electron donation and moderate lipophilicity, suitable for targeting aromatic receptors (e.g., GPCRs). Pyrazole or sulfonyl analogs may be preferred for polar interactions .
  • Synthetic Utility : The hydrochloride salt form is critical for improving yield in aqueous-phase reactions compared to neutral Schiff bases or free amines .

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